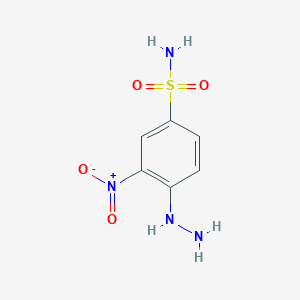

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Overview

Description

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H8N4O4S and a molecular weight of 232.22 g/mol . This compound is characterized by the presence of hydrazinyl, nitro, and sulfonamide functional groups attached to a benzene ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, benzene-1-sulfonamide, undergoes nitration to introduce a nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Hydrazination: The nitrobenzene-1-sulfonamide is then treated with hydrazine hydrate to replace the nitro group with a hydrazinyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

Oxidation: Azo or azoxy compounds.

Reduction: Aminobenzene-1-sulfonamide derivatives.

Substitution: Various substituted benzene-1-sulfonamide derivatives.

Scientific Research Applications

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules. The sulfonamide group enhances the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a hydrazinyl group.

4-Nitrobenzene-1-sulfonamide: Similar structure but without the hydrazinyl group.

4-Hydrazinylbenzene-1-sulfonamide: Similar structure but without the nitro group.

Uniqueness

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide, a compound featuring both hydrazinyl and nitro functional groups, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4O4S, with a molecular weight of approximately 232.23 g/mol. The presence of the sulfonamide group enhances its solubility in water and biological fluids, which is crucial for its therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the organism tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the inhibition of key signaling pathways related to cell survival.

A notable case study involved treating MCF-7 cells with varying concentrations of the compound over 48 hours, revealing an IC50 value of approximately 30 µM. This indicates a potent effect on cancer cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The hydrazinyl group can interact with enzymes critical for microbial growth or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, leading to oxidative stress in target cells.

- Apoptosis Induction : Evidence suggests that the compound activates apoptotic pathways by modulating Bcl-2 family proteins, which are pivotal in regulating cell death.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study on the efficacy of the compound against multidrug-resistant Staphylococcus aureus showed a reduction in bacterial load in infected mice models when treated with doses of 10 mg/kg.

- Case Study 2 : In a murine model for breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups, demonstrating its potential as an adjunct therapy.

Properties

IUPAC Name |

4-hydrazinyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4S/c7-9-5-2-1-4(15(8,13)14)3-6(5)10(11)12/h1-3,9H,7H2,(H2,8,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTIEPFZXOVXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.